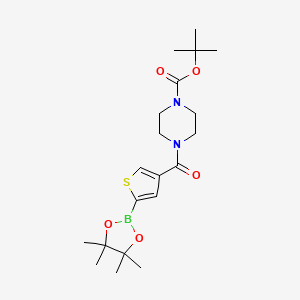

4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester is a complex organic compound with the molecular formula C20H31BN2O5S. It is commonly used in organic synthesis, particularly in the Suzuki–Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds . This compound is characterized by its boronic acid pinacol ester group, which makes it a valuable reagent in various chemical transformations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester typically involves multiple steps. One common method starts with the protection of piperazine using tert-butoxycarbonyl (BOC) groups.

Industrial Production Methods

Industrial production of this compound often employs automated synthesis techniques to ensure high yield and purity. The process involves precise control of reaction conditions such as temperature, pH, and solvent choice to optimize the formation of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction, where it acts as a boronic acid derivative to form carbon-carbon bonds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Substitution Reactions: It can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Like sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted thiophenes and piperazines, which are valuable intermediates in pharmaceutical and material science .

Applications De Recherche Scientifique

4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester primarily involves its role as a boronic acid derivative in Suzuki–Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which facilitates the formation of carbon-carbon bonds . This mechanism is crucial for the synthesis of various organic compounds, making it a valuable tool in synthetic chemistry .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene-2-boronic acid pinacol ester: A simpler boronic acid derivative used in similar coupling reactions.

4-(4-BOC-Piperazinocarbonyl)phenylboronic acid pinacol ester: Another boronic acid derivative with a phenyl group instead of a thiophene group.

Uniqueness

4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester is unique due to its combination of a piperazine moiety with a thiophene ring and a boronic acid pinacol ester group. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Activité Biologique

4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester (CAS Number: 2377607-11-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by relevant data and studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H31BN2O5S. The structure features a thiophene ring conjugated with a piperazine moiety, which is known to influence its biological properties.

The biological activity of boronic acid derivatives often involves interactions with biological targets such as enzymes and receptors. The pinacol ester form enhances the stability and solubility of the compound, facilitating its bioavailability. The boronic acid group can participate in reversible covalent bonding with diols, which is crucial for the inhibition of certain enzymes involved in cancer progression.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines.

Table 1: Cytotoxicity Data

| Cell Line | GI50 (μg/mL) | Mechanism of Action |

|---|---|---|

| LoVo | 10.5 | Induction of apoptosis via caspase activation |

| COLO 205 | 12.3 | Inhibition of NFκB pathway |

| PC3 | 15.7 | Decreased cellular proliferation |

| 22RV1 | 18.9 | Induction of cell cycle arrest |

The GI50 values indicate the concentration required to inhibit cell growth by 50%. The compound exhibited promising cytotoxic effects, particularly in colorectal and prostate cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

- Induction of Apoptosis : In a study involving COLO 205 cells, treatment with the compound resulted in significant apoptotic induction as measured by Annexin V assays. The results showed that approximately 62% of treated cells underwent apoptosis compared to only 10.7% in the negative control group .

- NFκB Pathway Inhibition : Another study demonstrated that the compound effectively inhibited the NFκB signaling pathway, which is known to regulate genes associated with cell survival and proliferation. This inhibition was linked to decreased expression levels of anti-apoptotic proteins .

- Cell Cycle Arrest : Research indicated that exposure to the compound led to cell cycle arrest in the G1 phase in prostate cancer cell lines (PC3 and 22RV1), further contributing to its anticancer effects .

Propriétés

IUPAC Name |

tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31BN2O5S/c1-18(2,3)26-17(25)23-10-8-22(9-11-23)16(24)14-12-15(29-13-14)21-27-19(4,5)20(6,7)28-21/h12-13H,8-11H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSZFQZYQDHJLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31BN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.